molecular formula C15H20ClNO3 B6009974 2-(2-CHLORO-5-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE

2-(2-CHLORO-5-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B6009974
M. Wt: 297.78 g/mol
InChI Key: BEUDSKYAAAUSNQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-N-[(oxolan-2-yl)methyl]propanamide is an organic compound with a complex structure that includes a chlorinated phenoxy group, a methyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-[(oxolan-2-yl)methyl]propanamide typically involves multiple steps. One common route includes the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to introduce the oxolane ring. This is followed by the formation of the amide bond through a reaction with a suitable amine under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-N-[(oxolan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: Shares the chlorinated phenoxy group but lacks the amide and oxolane components.

    2-(2-Chloro-5-methylphenoxy)acetic acid: Similar structure but with an acetic acid group instead of the amide and oxolane components.

Uniqueness

2-(2-Chloro-5-methylphenoxy)-N-[(oxolan-2-yl)methyl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-10-5-6-13(16)14(8-10)20-11(2)15(18)17-9-12-4-3-7-19-12/h5-6,8,11-12H,3-4,7,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUDSKYAAAUSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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